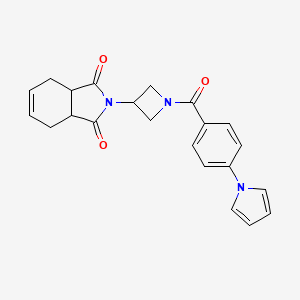

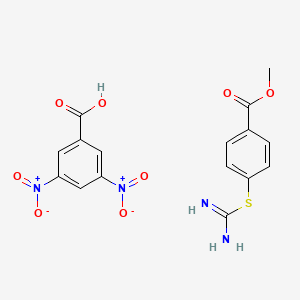

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione, also known as DMPEAQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPEAQ belongs to the quinazoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in various ways.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities due to their significant basicity and luminescent properties. For instance, benzo[h]quinoline and benzo[h]quinazoline derivatives have been examined as fluorescent proton sponge analogues, displaying high basicity and luminescence in the visible region, distinguishing them from other compounds in their class (Pozharskii et al., 2016). These properties are crucial for applications in chemical sensing and molecular imaging.

Pharmacological Applications

Quinazoline derivatives have been explored for their antimalarial, cytotoxic, antimycobacterial, and antimicrobial activities. A notable study synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity and promising drug leads (Mizukawa et al., 2021). Furthermore, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinazoline, showed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).

Biological and Analytical Applications

Quinazoline derivatives have also found applications in biological sensing. For example, a novel quinoline derivative-based two-photon fluorescent probe was developed for tracking superoxide anion in organisms with specific "turn-on" fluorescence response, demonstrating its potential for in vivo imaging of inflammatory response (Li et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 2-phenylethylamine to form an amide intermediate. This intermediate is then cyclized with carbon disulfide and sodium hydroxide to form the desired product.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "2-phenylethylamine", "carbon disulfide", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-amino-5-methoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.", "Step 2: Cyclize the amide intermediate with carbon disulfide and sodium hydroxide to form the desired product, 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione." ] } | |

Número CAS |

901868-56-2 |

Nombre del producto |

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione |

Fórmula molecular |

C18H19N3O2S |

Peso molecular |

341.43 |

Nombre IUPAC |

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24) |

Clave InChI |

HNJQVYGVEBWXAZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol](/img/structure/B2973987.png)

![4-methoxy-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2973988.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973997.png)